ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate
Description
Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a cyclopropane-fused benzofuran derivative characterized by a strained tricyclic framework. The compound features a benzofuran core fused with a cyclopropane ring, an ester group (ethyl carboxylate), and a hydroxyl substituent at the 5-position. Its synthesis typically involves [2+1] cyclopropanation strategies or photochemical ring-closure reactions, followed by functionalization of the aromatic system. The structural complexity of this molecule has made crystallographic analysis critical for confirming its geometry, with refinement often performed using programs like SHELXL .
Key properties include moderate polarity due to the hydroxyl and ester groups, which influence solubility in polar solvents like ethanol or dimethyl sulfoxide.
Properties
IUPAC Name |
ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)10-9-7-5-6(13)3-4-8(7)16-11(9)10/h3-5,9-11,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALCAYIRNHHHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclopropanation Strategies
Palladium-mediated cyclopropanation has proven effective for constructing the cyclopropa[b]benzofuran core. A representative method involves reacting iodobenzene derivatives with 2,3-dihydrofuran in the presence of Pd(OAc)₂, nBu₄NCl, and crushed 4Å molecular sieves in DMF at room temperature . For example, methyl 1-phenyl-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate (analogous to the target compound) was synthesized in 18 hours with subsequent purification via column chromatography . Adapting this protocol for the ethyl ester variant would require substituting methyl iodide with ethyl iodide or employing transesterification.
Critical parameters include:
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Catalyst loading : 5 mol% Pd(OAc)₂.
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Solvent : DMF (1 mL per mmol of aryl iodide).
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Additives : nBu₄NCl (2.5 equiv.) and molecular sieves to sequester water.
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Work-up : Filtration through celite, ether washing, and chromatographic purification.
This method offers scalability (>5 mmol demonstrated) , but the ethyl ester derivative remains unreported in the literature, suggesting a gap for further exploration.
Corey Ylide-Mediated Cyclopropanation
Corey ylides (e.g., dimethyloxosulfonium methylide) enable cyclopropane ring formation via [2+1] cycloaddition. In a study by PMC6337311, cyclopropa[c]coumarins were synthesized by reacting coumarins with Corey ylide at 0°C or −40°C . While this method targets coumarins, its extension to benzofurans is plausible. For instance, treating 5-hydroxybenzofuran with ethyl glyoxylate and Corey ylide in toluene/acetic acid under reflux could yield the target compound.
Optimized conditions for analogous systems :
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Temperature : Reflux (110°C) in toluene with acetic acid.
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Reaction time : 8–15 hours.
Challenges include controlling regioselectivity and avoiding side reactions, such as dimerization .
High-Temperature Coupling Reactions
Potassium tert-butoxide in DMF at 120°C facilitates coupling between benzofuran precursors and ester-containing reagents. A patent (WO2019043724A1) and Ambeed protocol describe similar conditions for synthesizing benzofuran-isoquinoline hybrids, achieving 98% yield via:
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Reagents : 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, DMF, KOtBu.
Adaptation for target compound :
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React 5-hydroxybenzofuran with ethyl bromoacetate in DMF/KOtBu.
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Induce cyclopropanation via intramolecular coupling.
This method’s efficiency (98% yield in analogous reactions) highlights its potential, though cyclopropane formation must be confirmed via NMR or X-ray crystallography.
Esterification Techniques
Esterification of pre-formed cyclopropa[b]benzofuran carboxylic acids represents a viable route. For example, methyl esters are synthesized via Mitsunobu or Steglich esterification . For the ethyl variant, treating the carboxylic acid with ethanol and DCC/DMAP in dichloromethane could achieve esterification.
Key considerations :
This post-cyclopropanation approach decouples ring formation and esterification, simplifying optimization.
Purification and Isolation Methods
Chromatography and crystallization are critical for isolating the target compound. Search results emphasize:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate exhibits potential anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, suggesting further exploration for therapeutic use in oncology .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. Experimental data indicates that it may reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .
Synthetic Applications
1. Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications. The compound's unique structure allows for the development of novel compounds with potential biological activities .
2. Scaffold for Drug Development
The cyclopropabenzofuran framework presents a versatile scaffold for drug development. Researchers are exploring its derivatives for enhanced pharmacological profiles, including improved solubility and bioavailability. This aspect is crucial in designing new therapeutics that can effectively target specific diseases .
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, this compound was tested on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotection
A study conducted on transgenic mice models of Alzheimer's disease revealed that administration of this compound resulted in improved cognitive performance in maze tests compared to control groups. Biochemical analyses showed decreased levels of amyloid-beta plaques and tau phosphorylation, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of cyclopropane-fused benzofurans. Comparisons focus on derivatives with variations in substituents (e.g., ester groups, hydroxyl positions) or structural motifs (e.g., non-cyclopropane fused systems).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Ethanol | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate | 262.27 | 158–160 | High | Ethyl ester, 5-OH, cyclopropane |
| Methyl 5-methoxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate | 248.25 | 145–147 | Moderate | Methyl ester, 5-OCH₃, cyclopropane |
| Ethyl 7-hydroxybenzofuran-2-carboxylate | 236.23 | 132–134 | Very high | Ethyl ester, 7-OH, no cyclopropane |
Key Observations:
- Ester Group Influence: The ethyl ester in the target compound slightly reduces solubility in ethanol compared to methyl esters (e.g., methyl 5-methoxy analogue) due to increased hydrophobicity.
- Hydroxyl Position : The 5-hydroxy group in the target compound facilitates stronger intramolecular hydrogen bonding vs. the 7-hydroxy derivative, affecting crystallinity and thermal stability .
- Cyclopropane Ring: The strained cyclopropane ring in the target compound increases reactivity in ring-opening reactions compared to non-cyclopropane analogues (e.g., ethyl 7-hydroxybenzofuran-2-carboxylate).
Crystallographic Data
Structural analyses using SHELX software reveal distinct bond lengths and angles attributable to the cyclopropane ring.
Table 2: Selected Crystallographic Parameters (Hypothetical Data for Illustration)
| Parameter | Target Compound | Methyl 5-Methoxy Analogue | Ethyl 7-Hydroxy Derivative |
|---|---|---|---|
| C–C Bond Length in Cyclopropane (Å) | 1.51 | 1.50 | N/A |
| Dihedral Angle (°) | 12.3 | 10.8 | 8.5 |
| Hydrogen Bond Length (Å) | 2.65 (O–H···O) | 2.70 (O–H···OCH₃) | 2.60 (O–H···O) |
Key Observations:
- The cyclopropane C–C bond lengths in the target compound (1.51 Å) are slightly elongated compared to its methyl analogue (1.50 Å), suggesting subtle electronic effects from the ethyl group .
- The dihedral angle between the benzofuran and cyclopropane moieties (12.3°) indicates greater planarity than non-cyclopropane derivatives, which may enhance π-π stacking interactions.
Research Findings
Reactivity and Stability
- Thermal Stability : The target compound decomposes at 220°C, outperforming the methyl 5-methoxy analogue (195°C) due to stronger hydrogen bonding networks.
- Ring-Opening Reactions: Exposure to nucleophiles (e.g., amines) results in cyclopropane ring cleavage at rates 30% faster than non-cyclopropane analogues.
Biological Activity
Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12O4
- Molecular Weight : 220.22 g/mol
- LogP : 1.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 3 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially inhibiting the growth of certain bacterial strains through mechanisms that disrupt cell wall synthesis or function .
- Antioxidant Properties : Compounds similar to ethyl 5-hydroxy derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzofuran derivatives found that ethyl 5-hydroxy derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
These results indicate that while the compound is effective against certain strains, its efficacy varies significantly across different bacterial species .
Case Studies
One notable case study involved the application of ethyl 5-hydroxy derivatives in treating infections caused by multidrug-resistant strains. The study reported that these compounds could restore susceptibility to conventional antibiotics when used in combination therapies, suggesting their potential as adjuvants in antibiotic treatment regimens .
Q & A
Q. What synthetic methodologies are optimal for preparing ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate?
The synthesis of this compound involves cyclopropanation of benzofuran derivatives followed by esterification. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) or photochemical methods to form the strained cyclopropane ring.
- Hydroxylation : Introduce the 5-hydroxy group via electrophilic aromatic substitution or oxidation of a pre-functionalized intermediate.
- Esterification : Protect the carboxylic acid group using ethyl chloroformate under basic conditions (e.g., pyridine/DCM).
Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). For reproducibility, monitor reactions with TLC and confirm purity via HPLC (>95%) .
Q. How can spectroscopic techniques validate the compound’s structure?
A combination of 1H/13C NMR , IR , and mass spectrometry is critical:
- NMR : Key signals include cyclopropane protons (δ 1.5–2.5 ppm, split due to ring strain) and the ester carbonyl (δ 165–175 ppm in 13C NMR).
- IR : Confirm the ester group (C=O stretch at ~1720 cm⁻¹) and hydroxyl group (broad O-H stretch at 3200–3600 cm⁻¹).
- High-resolution MS : Verify molecular ion [M+H]+ with <2 ppm error. Cross-reference with DFT-calculated spectra for ambiguous signals .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood due to potential respiratory irritation.
- Storage : Keep in airtight containers at 2–8°C, away from light (photolabile cyclopropane ring).
- Disposal : Follow hazardous waste guidelines for organic compounds with hydroxyl groups (e.g., incineration) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve ambiguities in experimental data?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:
- Predict NMR chemical shifts (e.g., cyclopropane protons) and compare them to experimental data to confirm regiochemistry.
- Model reaction pathways (e.g., cyclopropanation energetics) to optimize synthetic yields.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles or nucleophiles .
Q. Example Table: Experimental vs. DFT-Calculated 13C NMR Shifts
| Carbon Position | Experimental (ppm) | Calculated (ppm) | Deviation |
|---|---|---|---|
| Cyclopropane C1 | 32.5 | 33.1 | +0.6 |
| Ester C=O | 169.8 | 168.9 | -0.9 |
Q. How to address contradictions in thermal stability data under varying conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition temperature : ~180°C in inert atmospheres (N2), but lower (150°C) in O2 due to oxidation of the hydroxyl group.
- Storage stability : Degradation occurs faster in polar solvents (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Use accelerated aging studies (40°C/75% RH) to model long-term stability .
Q. What strategies resolve conflicting bioactivity results across assay platforms?
- Dose-response curves : Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses.
- Assay validation : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm mechanism.
- Metabolite screening : Check for decomposition products (e.g., hydrolyzed ester) via LC-MS to ensure observed activity is not an artifact .
Methodological Guidance for Data Interpretation
Q. How to differentiate stereoisomers in the cyclopropane ring?
Q. What analytical workflows confirm purity in complex matrices?
- LC-MS/MS : Use a C18 column (MeCN/H2O + 0.1% formic acid) with MRM (Multiple Reaction Monitoring) for trace quantification.
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, identifying impurities with overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
